molecular formula C16H19BrN2O3 B6352077 [2-(3-Methoxyphenyl)ethyl](4-nitrobenzyl)amine hydrobromide CAS No. 1609408-88-9

[2-(3-Methoxyphenyl)ethyl](4-nitrobenzyl)amine hydrobromide

Cat. No.: B6352077
CAS No.: 1609408-88-9
M. Wt: 367.24 g/mol
InChI Key: ACYJWEZLZPFGGE-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)ethylamine hydrobromide: is a chemical compound with the molecular formula C16H18N2O3·HBr. . The compound consists of a methoxyphenyl group, an ethyl chain, a nitrobenzyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)ethylamine hydrobromide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenylacetic acid with ethylamine to form the intermediate 2-(3-methoxyphenyl)ethylamine.

    Nitration: The intermediate is then subjected to nitration using a nitrating agent such as nitric acid to introduce the nitro group, forming 2-(3-methoxyphenyl)ethyl(4-nitrobenzyl)amine.

    Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt, resulting in 2-(3-Methoxyphenyl)ethylamine hydrobromide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of amine oxides or quaternary ammonium compounds.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of amine oxides or quaternary ammonium compounds.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the methoxy group with other nucleophiles.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It is used in biochemical studies to understand the interactions of amine-containing compounds with biological systems.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Catalysis: It is used as a catalyst or catalyst precursor in various industrial chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)ethylamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The nitro group can participate in redox reactions, altering the redox state of the target molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    [2-(3-Methoxyphenyl)ethyl]amine: Lacks the nitrobenzyl group, making it less versatile in redox reactions.

    [4-Nitrobenzyl]amine: Lacks the methoxyphenyl group, reducing its potential for nucleophilic substitution reactions.

Uniqueness:

    Versatility: The presence of both the methoxyphenyl and nitrobenzyl groups makes 2-(3-Methoxyphenyl)ethylamine hydrobromide a versatile compound for various chemical reactions.

    Reactivity: The compound’s unique structure allows it to participate in a wide range of reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3.BrH/c1-21-16-4-2-3-13(11-16)9-10-17-12-14-5-7-15(8-6-14)18(19)20;/h2-8,11,17H,9-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYJWEZLZPFGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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